

# (Rac)-GSK547: A Comparative Analysis of Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: (Rac)-GSK547

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**(Rac)-GSK547** is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).<sup>[1][2]</sup> RIPK1 is a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of diseases.<sup>[1]</sup> This guide provides a comparative analysis of the cross-reactivity of the GSK547 chemical scaffold with other kinases, supported by available experimental data.

## High Selectivity of the GSK547 Scaffold

While comprehensive kinase panel screening data for **(Rac)-GSK547** is not publicly available, extensive testing on a closely related clinical candidate, GSK3145095, which was developed from GSK547, demonstrates the exceptional selectivity of this chemical series.

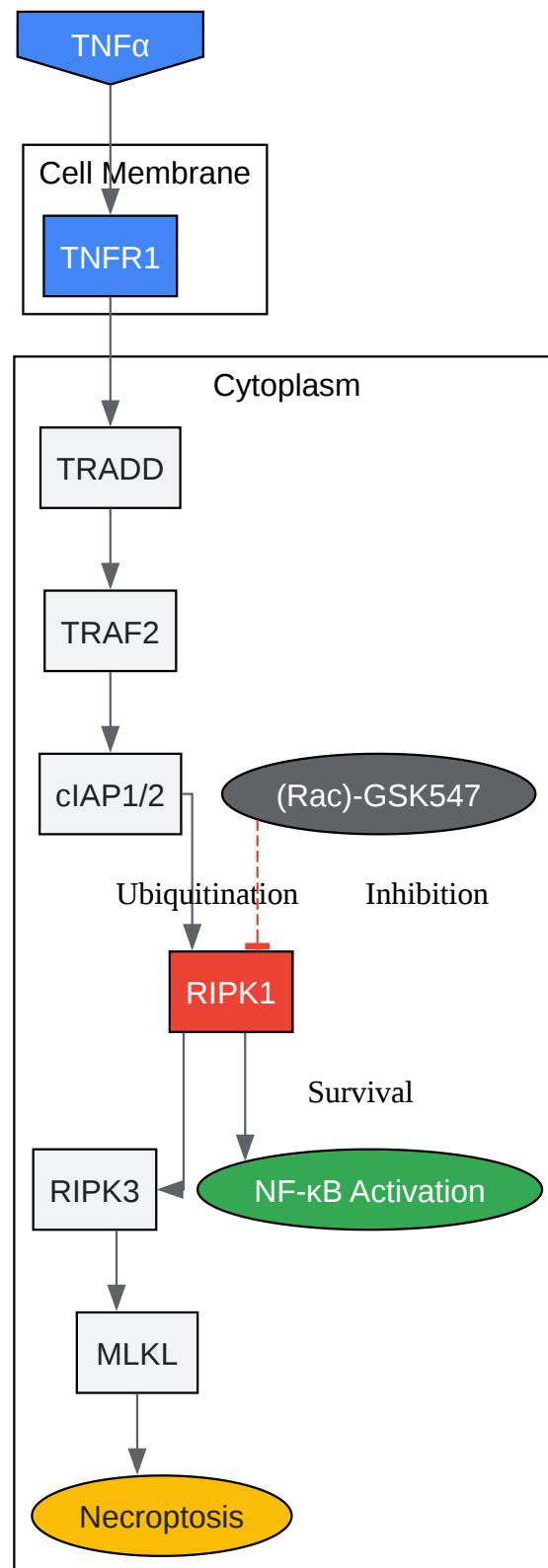
In a broad kinase selectivity profile, GSK3145095 was screened against a panel of 359 kinases at a concentration of 10  $\mu$ M. The results showed no significant inhibition of any kinase other than the intended target, RIPK1. This indicates a greater than 1500-fold selectivity window for RIPK1 over other kinases, underscoring the mono-selectivity of this inhibitor class.

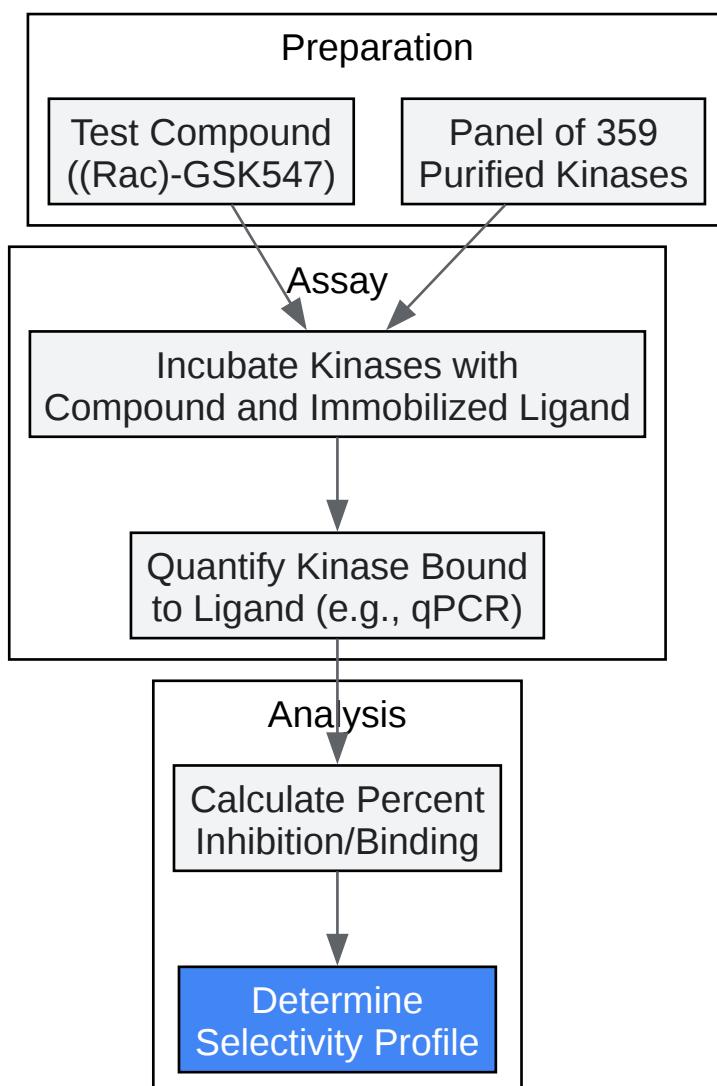
Table 1: Kinase Selectivity Profile of a GSK547 Analog (GSK3145095)

Kinase Panel Size	Compound Concentration	Off-Target Kinase Inhibition	Selectivity for RIPK1
359 Kinases	10 $\mu$ M	None Detected	>1500-fold

## Signaling Pathway of RIPK1 Inhibition

GSK547 and its analogs are Type III kinase inhibitors, binding to an allosteric pocket located at the back of the ATP-binding site of RIPK1. This binding mode is distinct from many kinase inhibitors that compete directly with ATP and contributes to the high degree of selectivity. Inhibition of RIPK1 kinase activity blocks the signaling cascade that leads to necroptosis, a form of programmed cell death, and inflammation.





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## References

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- 2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

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